6-Methoxy-2-pyridylzinc bromide

Catalog No.
S3549722
CAS No.
352530-39-3
M.F
C6H6BrNOZn
M. Wt
253.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-pyridylzinc bromide

CAS Number

352530-39-3

Product Name

6-Methoxy-2-pyridylzinc bromide

IUPAC Name

bromozinc(1+);6-methoxy-2H-pyridin-2-ide

Molecular Formula

C6H6BrNOZn

Molecular Weight

253.4 g/mol

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

KSDIMTCPAWPVCZ-UHFFFAOYSA-M

SMILES

COC1=CC=C[C-]=N1.[Zn+]Br

Canonical SMILES

COC1=CC=C[C-]=N1.[Zn+]Br

Use in Organic Synthesis

Use in Photochemical Benzylic Bromination

6-Methoxy-2-pyridylzinc bromide is an organozinc compound characterized by the molecular formula C6H6BrNOZn\text{C}_6\text{H}_6\text{BrNOZn} and a molar mass of approximately 253.41 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is often utilized as a reagent in various chemical transformations, making it a valuable tool in synthetic organic chemistry .

  • Substitution Reactions: It can react with electrophiles to yield substituted pyridine derivatives.
  • Cross-Coupling Reactions: This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction Reactions: Although less common, it may also engage in oxidation and reduction processes under specific conditions.

While specific biological activities of 6-methoxy-2-pyridylzinc bromide are not extensively documented, organozinc compounds are often investigated for their potential roles in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The presence of the methoxy group may influence the compound's reactivity and biological interactions, although empirical data on its direct biological effects remain limited .

The synthesis of 6-methoxy-2-pyridylzinc bromide typically involves the direct insertion of zinc into 6-methoxy-2-bromopyridine. This reaction is usually conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions may require heating to enhance the insertion process, ensuring high yields of the desired product .

6-Methoxy-2-pyridylzinc bromide finds applications across various fields:

  • Organic Synthesis: It is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound contributes to the development of advanced materials with tailored properties.
  • Medicinal Chemistry: It plays a role in synthesizing biologically active compounds, aiding drug discovery and development efforts .

Interaction studies involving 6-methoxy-2-pyridylzinc bromide primarily focus on its reactivity with electrophiles in cross-coupling reactions. The compound acts as a nucleophile, where the zinc atom coordinates with the pyridine ring, enhancing its reactivity towards electrophiles. This mechanism facilitates new carbon-carbon bond formations essential for constructing complex organic frameworks .

6-Methoxy-2-pyridylzinc bromide can be compared with several similar organozinc compounds:

Compound NameStructural DifferencesUnique Features
6-Methyl-2-pyridylzinc bromideMethyl group at position 6 instead of methoxyDifferent electronic properties due to methyl
3-Methyl-2-pyridylzinc bromideMethyl group at position 3Variations in reactivity patterns
4-Methyl-2-pyridylzinc bromideMethyl group at position 4Influence on steric hindrance
5-Methoxy-2-pyridylzinc bromideMethoxy group at position 5 instead of position 6Distinct reactivity due to methoxy positioning

Dates

Modify: 2023-08-19

Explore Compound Types